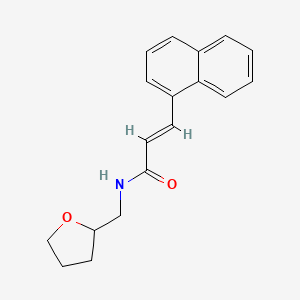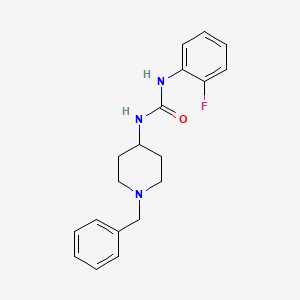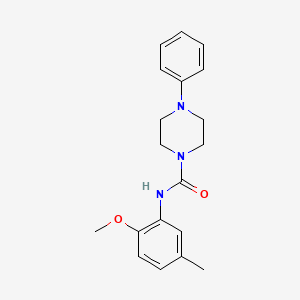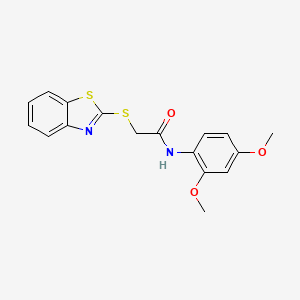
3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is an organic compound that features a naphthalene ring and a tetrahydrofuran moiety linked to an acrylamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine under basic conditions.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.
Attachment of the Tetrahydrofuran Moiety: This step involves the reaction of tetrahydrofuran with a suitable electrophile to form the tetrahydro-2-furanylmethyl group, which is then linked to the acrylamide backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The naphthyl ring can be oxidized to form naphthoquinone derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acrylamide derivatives.
科学的研究の応用
3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group may facilitate binding to hydrophobic pockets, while the acrylamide group can form covalent bonds with nucleophilic residues. This dual interaction can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(1-naphthyl)-N-methylacrylamide: Similar structure but lacks the tetrahydrofuran moiety.
N-(1-naphthyl)-acrylamide: Similar structure but lacks both the tetrahydrofuran moiety and the specific substitution pattern.
Uniqueness
3-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is unique due to the presence of both the naphthyl and tetrahydrofuran moieties, which confer distinct chemical and biological properties
特性
IUPAC Name |
(E)-3-naphthalen-1-yl-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(19-13-16-8-4-12-21-16)11-10-15-7-3-6-14-5-1-2-9-17(14)15/h1-3,5-7,9-11,16H,4,8,12-13H2,(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDYHAYCVCLOKI-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B5288738.png)
![1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5288748.png)
![1-[(1-{[6-(3-methoxyphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5288750.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5288755.png)
![3-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenol](/img/structure/B5288763.png)
![{4-[(2,5-DIFLUOROPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE](/img/structure/B5288769.png)
![6-cyano-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)nicotinamide](/img/structure/B5288787.png)

![6-[(Z)-2-{2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5288797.png)


![3-amino-N-(2,6-dichlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5288815.png)
![N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]-4-nitroaniline](/img/structure/B5288822.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B5288828.png)
